3-Chloroquinoline-6-carbonitrile
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Overview
Description
3-Chloroquinoline-6-carbonitrile is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of 3-Chloroquinoline-6-carbonitrile involves various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Molecular Structure Analysis
The molecular structure of 3-Chloroquinoline-6-carbonitrile is C10H5ClN2 . The molecular weight is 188.61 .Chemical Reactions Analysis
The chemical reactions of 3-Chloroquinoline-6-carbonitrile derivatives are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Scientific Research Applications
- Quinoline derivatives, including 3-Chloroquinoline-6-carbonitrile, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative microbial species . The substitution on the heterocyclic pyridine ring plays a crucial role in determining their effectiveness.
- Quinolines are known for their antimalarial effects. 3-Chloroquinoline-6-carbonitrile is part of this group, and its structural modifications have been explored to enhance antimalarial activity .
- The quinoline nucleus has been associated with anticancer effects. 3-Chloroquinoline-6-carbonitrile and related derivatives have shown promise in inhibiting cancer cell growth .
- Quinolines exhibit anti-inflammatory properties. 3-Chloroquinoline-6-carbonitrile may contribute to reducing inflammation in various contexts .
- Quinoline derivatives, including 3-Chloroquinoline-6-carbonitrile, have demonstrated antiviral effects . These compounds may inhibit viral replication or entry.
Antimicrobial Activity
Antimalarial Potential
Anticancer Properties
Anti-inflammatory Effects
Antiviral Activity
Catalysis and Materials Science
Mechanism of Action
Safety and Hazards
While specific safety and hazards data for 3-Chloroquinoline-6-carbonitrile is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
3-chloroquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFLEXPJNDLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoline-6-carbonitrile |
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